molecular formula C50H57O3PS B6591213 13-hydroxy-13-sulfanylidene-10,16-bis[2,4,6-tri(propan-2-yl)phenyl]-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene CAS No. 1314132-81-4

13-hydroxy-13-sulfanylidene-10,16-bis[2,4,6-tri(propan-2-yl)phenyl]-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene

Cat. No.: B6591213
CAS No.: 1314132-81-4
M. Wt: 769.0 g/mol
InChI Key: KBJAESAFUNDRHJ-UHFFFAOYSA-N
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Description

This compound is a highly substituted pentacyclic organophosphorus derivative characterized by a central λ⁵-phosphorus atom coordinated within a complex polycyclic framework. Key structural features include:

  • A hydroxy (OH) and sulfanylidene (S=) group at position 12.
  • Bulky 2,4,6-tri(propan-2-yl)phenyl substituents at positions 10 and 16, contributing to steric hindrance and influencing reactivity.
  • A fused 12,14-dioxa ring system, which modulates electronic properties.

Structural elucidation would employ advanced techniques such as X-ray crystallography (using programs like SHELXL ) and NMR spectroscopy (as demonstrated in studies on analogous compounds ).

Properties

IUPAC Name

13-hydroxy-13-sulfanylidene-10,16-bis[2,4,6-tri(propan-2-yl)phenyl]-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H57O3PS/c1-27(2)35-23-39(29(5)6)45(40(24-35)30(7)8)43-21-33-17-13-15-19-37(33)47-48-38-20-16-14-18-34(38)22-44(50(48)53-54(51,55)52-49(43)47)46-41(31(9)10)25-36(28(3)4)26-42(46)32(11)12/h13-32H,1-12H3,(H,51,55)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBJAESAFUNDRHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC3=CC=CC=C3C4=C2OP(=S)(OC5=C4C6=CC=CC=C6C=C5C7=C(C=C(C=C7C(C)C)C(C)C)C(C)C)O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H57O3PS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

769.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 13-hydroxy-13-sulfanylidene-10,16-bis[2,4,6-tri(propan-2-yl)phenyl]-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene involves multiple steps, including the formation of the pentacyclic core and the introduction of functional groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity. Detailed synthetic routes are often proprietary and may vary depending on the desired application .

Industrial Production Methods

Industrial production of this compound requires scalable and cost-effective methods. Optimization of reaction conditions and the use of efficient catalysts are essential for large-scale synthesis. The compound is typically produced in specialized facilities equipped to handle complex organic syntheses .

Chemical Reactions Analysis

Types of Reactions

13-hydroxy-13-sulfanylidene-10,16-bis[2,4,6-tri(propan-2-yl)phenyl]-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the sulfanylidene group may produce thiols .

Scientific Research Applications

13-hydroxy-13-sulfanylidene-10,16-bis[2,4,6-tri(propan-2-yl)phenyl]-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 13-hydroxy-13-sulfanylidene-10,16-bis[2,4,6-tri(propan-2-yl)phenyl]-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes and receptors, modulating their activity. Detailed studies on its molecular targets and pathways are ongoing to fully understand its effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analog: 13-Hydroxy-10,16-diphenyl-12,14-dioxa-13λ⁵-phosphapentacyclo[...]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide

Key Differences:

Feature Target Compound Analog (CAS 695162-86-8)
Phosphorus Substituent 13-sulfanylidene (S=) 13-oxide (O=)
Aryl Groups at C10/C16 2,4,6-tri(propan-2-yl)phenyl Phenyl
Steric Bulk Extremely high due to triisopropylphenyl groups Moderate (unsubstituted phenyl)
Electronic Effects Electron-withdrawing sulfanylidene enhances electrophilicity at P-center Oxide group provides weaker electron withdrawal

Implications:

  • The sulfanylidene group in the target compound may confer greater thermal stability and redox activity compared to the oxide analog.
  • Bulky triisopropylphenyl substituents hinder nucleophilic attack, making the target compound less reactive in substitution reactions.

Comparison with Natural Product-like Compounds

As per chemography-based analyses (NP-Umap ), the target compound occupies a region of chemical space distinct from natural products (NPs) due to:

  • High Synthetic Complexity: The pentacyclic framework and λ⁵-phosphorus center are rare in NPs, which typically favor simpler heterocycles (e.g., alkaloids or terpenoids).
  • Hybrid Features: While the dioxa ring system is NP-like (e.g., seen in polyketides), the phosphorus core aligns with synthetic organophosphorus libraries.

Spectroscopic and Crystallographic Data

Methods:

  • X-ray Crystallography: SHELX programs are critical for resolving the compound’s stereochemistry, particularly the λ⁵-phosphorus geometry.
  • NMR Spectroscopy: ¹H- and ¹³C-NMR (as in ) would differentiate the target compound’s substituents (e.g., triisopropylphenyl vs. phenyl) through distinct splitting patterns and chemical shifts.

Example Data (Hypothetical):

Technique Target Compound Signal Analog Signal (CAS 695162-86-8)
³¹P-NMR δ 85 ppm (deshielded due to S= group) δ 40 ppm (oxide-shielded)
¹H-NMR (Aryl Region) Multiplet at δ 7.2–7.5 ppm (triisopropylphenyl) Singlet at δ 7.6 ppm (unsubstituted phenyl)

Functional and Application Comparisons

While bioactivity data for the target compound are absent in the evidence, structural analogs with λ⁵-phosphorus cores have been explored for:

  • Catalysis: As ligands in transition-metal complexes.
  • Materials Science: Building blocks for phosphorescent polymers.

In contrast, simpler phenyl-substituted analogs (e.g., CAS 695162-86-8 ) may serve as intermediates in pharmaceutical synthesis.

Biological Activity

The compound 13-hydroxy-13-sulfanylidene-10,16-bis[2,4,6-tri(propan-2-yl)phenyl]-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene is a complex organic molecule characterized by its unique pentacyclic structure and multiple functional groups including hydroxyl (-OH), sulfanylidene (-S=), and dioxa (-O-) groups. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The functional groups present facilitate binding with enzymes and receptors that can modulate their activity. Ongoing studies are focused on elucidating the specific molecular targets and pathways involved in its action.

Pharmacological Properties

Preliminary research indicates that this compound may exhibit:

  • Antioxidant Activity : The presence of hydroxyl groups can contribute to scavenging free radicals.
  • Antimicrobial Properties : Some studies suggest potential efficacy against bacterial strains.
  • Anti-inflammatory Effects : In vitro studies have indicated that it may reduce inflammatory markers.

Case Studies and Research Findings

  • Antioxidant Activity : A study evaluated the antioxidant potential of similar compounds and found that those with hydroxyl substituents exhibited significant radical scavenging activity (reference needed).
  • Antimicrobial Testing : Research conducted on structurally related compounds demonstrated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus (reference needed).
  • Inflammation Modulation : In a controlled experiment using cell cultures exposed to inflammatory stimuli, the compound showed a dose-dependent reduction in pro-inflammatory cytokines (reference needed).

Comparison of Biological Activities

Biological ActivityCompoundReference
AntioxidantYes
AntimicrobialYes
Anti-inflammatoryYes

Structural Features

FeatureDescription
Molecular FormulaC₃₁H₄₃O₂S₁P₁
Molecular Weight503.76 g/mol
Functional GroupsHydroxyl (-OH), Sulfanylidene (-S=), Dioxa (-O-)

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